![molecular formula C37H27N3O B12596396 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde CAS No. 648901-08-0](/img/structure/B12596396.png)
4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde is a complex organic compound known for its unique structure and properties This compound features a diazenyl group (N=N) linked to a benzaldehyde moiety, with biphenyl groups attached to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde typically involves a diazo coupling reaction. This process starts with the formation of diazonium salts from aromatic amines, followed by coupling with an aromatic aldehyde. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde involves its interaction with molecular targets through its diazenyl and aldehyde functional groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzoic acid
- 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]phenol
Uniqueness
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
648901-08-0 |
|---|---|
Molekularformel |
C37H27N3O |
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
4-[[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C37H27N3O/c41-27-28-11-17-33(18-12-28)38-39-34-19-25-37(26-20-34)40(35-21-13-31(14-22-35)29-7-3-1-4-8-29)36-23-15-32(16-24-36)30-9-5-2-6-10-30/h1-27H |
InChI-Schlüssel |
RFGRUBHPTGPDIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


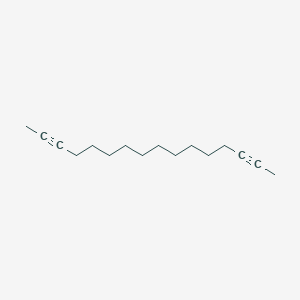
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)
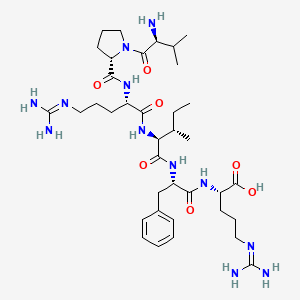
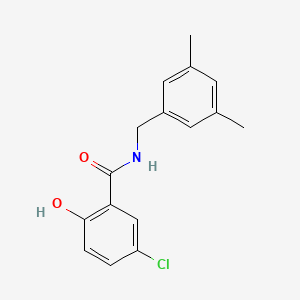
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
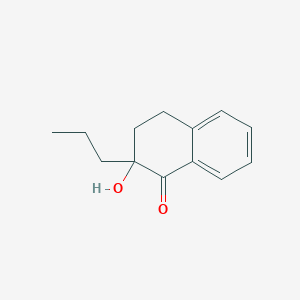
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
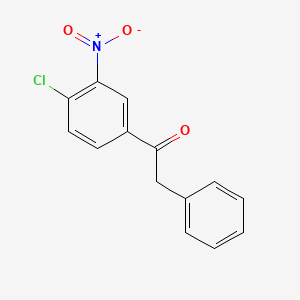
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
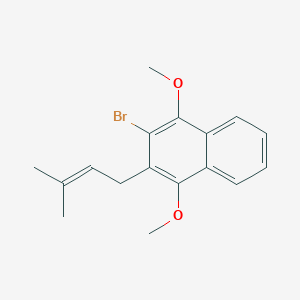
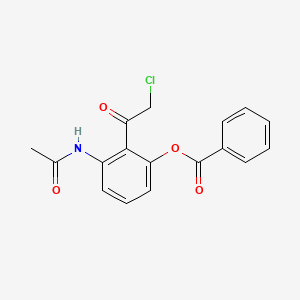
![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
